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Compound of Interest

Compound Name: Friedelan-3-one

Cat. No.: B13398878

This guide provides a comprehensive overview of the stereochemistry of Friedelan-3-one, a
pentacyclic triterpenoid of significant interest to researchers in natural products chemistry,
pharmacology, and drug development. The complex stereochemical nature of this molecule
dictates its biological activity and is crucial for its synthesis and derivatization.

Introduction to Friedelan-3-one

Friedelan-3-one, also known as friedelin, is a naturally occurring pentacyclic triterpenoid found
in a variety of plant species, mosses, and lichens.[1][2] It belongs to the friedelane class of
triterpenes, characterized by a perhydropicene skeleton with an oxo group at the C-3 position.
The molecule possesses multiple stereocenters, leading to a complex three-dimensional
structure that has been elucidated through extensive spectroscopic and crystallographic
studies.

Stereochemical Configuration

The absolute stereochemistry of Friedelan-3-one has been unequivocally established. Its
systematic IUPAC name is
(4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-
Octamethylicosahydropicen-3(2H)-one.[3][4][5] This nomenclature defines the specific spatial
arrangement of the substituents at each of the nine chiral centers in the molecule.

The complex ring fusions and the numerous methyl groups in specific stereochemical
orientations contribute to the rigid and sterically hindered conformation of the friedelane
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skeleton.

Experimental Determination of Stereochemistry

The determination of the intricate stereochemistry of Friedelan-3-one has been accomplished
through a combination of powerful analytical techniques, primarily X-ray crystallography and
Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-crystal X-ray crystallography provides the most definitive evidence for the three-
dimensional structure of a molecule in the solid state. The crystal structure of friedelin has been
determined, confirming the absolute configuration of all stereocenters.[3][6]

A study involving a disordered crystal containing both epifriedelin-3-ol and friedelin-3-one
provided precise bond length measurements for the carbonyl group at C-3.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical experimental workflow for determining the crystal structure of a compound like
Friedelan-3-one is as follows:

o Crystallization: Slow evaporation of a suitable solvent (e.g., a mixture of dichloromethane
and methanol) containing the purified compound is performed to obtain single crystals of
sufficient size and quality.

» Data Collection: A selected crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data
is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

 Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell dimensions and space group. The structure is then solved using direct methods
or Patterson methods to obtain an initial electron density map. The atomic positions and
displacement parameters are refined using least-squares methods to achieve the best fit
between the observed and calculated structure factors.

» Absolute Configuration Determination: The absolute configuration is typically determined
using anomalous dispersion effects, often by calculating the Flack parameter.
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NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of
molecules in solution. For Friedelan-3-one, 1D (*H and 3C) and 2D NMR techniques are
employed to assign the resonances of all protons and carbons and to establish through-space
and through-bond connectivities.

Key NMR Techniques:

o 1H-NMR: Provides information about the chemical environment and connectivity of protons.
The chemical shifts, coupling constants, and multiplicities of the signals are indicative of the
local stereochemistry.

e BBC-NMR: Reveals the number of unique carbon atoms and their chemical environments.
The presence of a carbonyl carbon signal around d 213 ppm is characteristic of the C-3
ketone.[1]

e 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the
complete chemical structure.

o COSY (Correlation Spectroscopy): ldentifies proton-proton couplings within the same spin
system.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two or three bonds, which is essential for piecing together the carbon
skeleton.

 NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key technique for determining
stereochemistry as it reveals through-space proximity between protons. Correlations in a
NOESY spectrum indicate that protons are close to each other in space, which helps to
define the relative stereochemistry of substituents and ring junctions. For instance, NOESY
correlations can establish the axial or equatorial orientation of methyl groups and protons on
the cyclohexane rings.[8]

Experimental Protocol: NMR Spectroscopy
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o Sample Preparation: A few milligrams of purified Friedelan-3-one are dissolved in a
deuterated solvent (e.g., CDCI3) in an NMR tube.

o Data Acquisition: A suite of NMR experiments (*H, 3C, DEPT, COSY, HSQC, HMBC, and
NOESY) is run on a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Data Processing and Analysis: The acquired data is processed (Fourier transformation,
phasing, and baseline correction) and analyzed to assign all proton and carbon signals and
to identify key correlations that define the stereochemistry.

Quantitative Data

The following table summarizes key quantitative data related to the characterization of
Friedelan-3-one.

Property Value Reference

Molecular Formula C30H500 [419]

Molecular Weight 426.72 g/mol [10]

Melting Point 262-265 °C [10]

3C-NMR (C=0) 5 213.23 - 213.4 ppm [1][11]

X-ray Bond Length (C=0) 1.251(6) A [7]
Visualizations

The following diagram illustrates the logical workflow for determining the stereochemistry of
Friedelan-3-one, integrating both spectroscopic and crystallographic methods.
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Caption: Workflow for the stereochemical elucidation of Friedelan-3-one.

This diagram shows the relationship between different experimental techniques and the
information they provide for the final structure determination.
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Caption: Interrelation of techniques for Friedelan-3-one structure determination.

Conclusion

The stereochemistry of Friedelan-3-one is well-established through a combination of advanced
analytical techniques. The defined three-dimensional structure, with its multiple chiral centers,
is a critical aspect of its chemical identity and biological function. This guide provides a
foundational understanding for researchers and professionals working with this important
natural product, highlighting the experimental and logical framework used to decipher its
complex molecular architecture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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